1,1,3,3-Tetrakis(4-chlorophenyl)-1,3-dicyclohexyldistannoxane
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Overview
Description
1,1,3,3-Tetrakis(4-chlorophenyl)-1,3-dicyclohexyldistannoxane is an organotin compound characterized by its unique structure, which includes four chlorophenyl groups and two cyclohexyl groups attached to a distannoxane core
Preparation Methods
The synthesis of 1,1,3,3-Tetrakis(4-chlorophenyl)-1,3-dicyclohexyldistannoxane typically involves the reaction of 4-chlorophenylmagnesium bromide with hexachlorodistannoxane in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,1,3,3-Tetrakis(4-chlorophenyl)-1,3-dicyclohexyldistannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced organotin species.
Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like THF, dichloromethane, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1,1,3,3-Tetrakis(4-chlorophenyl)-1,3-dicyclohexyldistannoxane has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetrakis(4-chlorophenyl)-1,3-dicyclohexyldistannoxane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and the disruption of cellular processes, leading to its potential therapeutic applications.
Comparison with Similar Compounds
1,1,3,3-Tetrakis(4-chlorophenyl)-1,3-dicyclohexyldistannoxane can be compared with other similar organotin compounds, such as:
1,3-Dichloro-1,1,3,3-tetrakis(4-chlorophenyl)distannoxane: This compound has a similar structure but differs in the presence of dichloro groups, which may influence its reactivity and applications.
Tetrakis(trimethylsilyl)silane: Although structurally different, this compound shares similarities in its use as a precursor in organometallic synthesis.
The uniqueness of this compound lies in its specific combination of chlorophenyl and cyclohexyl groups, which confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
89687-52-5 |
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Molecular Formula |
C36H38Cl4OSn2 |
Molecular Weight |
865.9 g/mol |
IUPAC Name |
[bis(4-chlorophenyl)-cyclohexylstannyl]oxy-bis(4-chlorophenyl)-cyclohexylstannane |
InChI |
InChI=1S/4C6H4Cl.2C6H11.O.2Sn/c4*7-6-4-2-1-3-5-6;2*1-2-4-6-5-3-1;;;/h4*2-5H;2*1H,2-6H2;;; |
InChI Key |
NOXMXBKWNRIMHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[Sn](C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O[Sn](C4CCCCC4)(C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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